molecular formula C12H17N3O B13240987 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13240987
M. Wt: 219.28 g/mol
InChI Key: XAKZNHAVAZJJJB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring an aminomethyl group at position 4, an ethyl substituent at position 1, and a pyridin-3-yl moiety at position 3. Its molecular formula is C₁₂H₁₆N₃O, with a molecular weight of 218.28 g/mol.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3

InChI Key

XAKZNHAVAZJJJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)CN)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as anilines or benzylamines. This reaction is typically catalyzed by a Lewis acid, leading to the formation of γ-amino esters, which subsequently undergo lactamization and dealkoxycarbonylation to yield the desired pyrrolidinone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aminomethyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Rac-(4R,5S)-4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 205.26 g/mol
  • Key Differences: The ethyl group at position 1 in the target compound is replaced with a methyl group in this analog. Reduced lipophilicity due to the shorter methyl chain may affect membrane permeability and metabolic stability .

(5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one

  • Molecular Formula : C₁₀H₁₁N₂O₂
  • Molecular Weight : 191.21 g/mol
  • Key Differences: Hydroxymethyl group at position 1 replaces the ethyl-aminomethyl group in the target compound. The hydroxymethyl group increases polarity, likely enhancing solubility but reducing blood-brain barrier penetration compared to the ethyl-aminomethyl analog .

4-Acetyl-3-hydroxy-1-[2-(2-hydroxyethylamino)-ethyl]-5-(pyridin-2-yl)-1,5-dihydro-pyrrol-2-one

  • Molecular Formula : C₁₇H₂₁N₃O₄
  • Molecular Weight : 331.37 g/mol
  • Key Differences :
    • Pyridin-2-yl substituent at position 5 instead of pyridin-3-yl, altering electronic and steric interactions with receptors.
    • Additional acetyl and hydroxy groups introduce metabolic liabilities (e.g., susceptibility to esterase hydrolysis).
    • The extended substituent at position 1 increases molecular complexity and may hinder synthetic accessibility .

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride

  • Molecular Formula : C₂₃H₂₆ClFN₇O₂
  • Molecular Weight : 523.95 g/mol
  • Key Differences :
    • A bulky aryl-substituted pyrazolopyrimidine replaces the pyridin-3-yl group, significantly increasing molecular weight and complexity.
    • The chloro, fluoro, and ethoxy substituents enhance target specificity but may reduce metabolic stability.
    • The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-2-yl () alters π-π stacking and hydrogen-bonding interactions with biological targets.
  • Alkyl Chain Length : Ethyl (target) vs. methyl () impacts lipophilicity and metabolic oxidation rates.
  • Aminomethyl Group: Unique to the target compound, this group may enhance interactions with acidic residues in enzyme active sites.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 1.2 ~10 (moderate) 218.28
Rac-(4R,5S)-1-methyl analog 0.8 ~15 205.26
1-(Hydroxymethyl) analog -0.3 ~50 191.21
Pyridin-2-yl analog 1.5 ~5 331.37

Biological Activity

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound with significant biological potential, particularly in medicinal chemistry. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one
Molecular Formula C12H17N3O
Molecular Weight 219.29 g/mol
Purity Typically ≥95%

The biological activity of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator depending on the context of its application.

Anticancer Activity

Research has indicated that compounds similar to 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one exhibit promising anticancer properties. For example, studies have shown that related pyrrolidine derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:
In a study evaluating the antiproliferative effects of pyrrolidine derivatives on HCT116 human colon carcinoma cells, a related compound demonstrated a GI50 value of 2.30 μM, indicating significant growth inhibition .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective activity, particularly in the context of Alzheimer's disease. Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

Research Findings:
In one study, modifications to pyrrolidine structures led to enhanced brain exposure and dual inhibition properties against cholinesterase enzymes, which are crucial for cognitive function . This indicates that 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one may also exhibit similar neuroprotective mechanisms.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound Biological Activity GI50/IC50 Value
4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-onePotential anticancer and neuroprotectiveTBD
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-olAnticancer (HCT116 cells)GI50 = 2.30 μM
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-olAChE inhibitionIC50 = TBD

Synthesis and Production

The synthesis of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidinone Core: Cyclization reactions involving suitable precursors.
  • Introduction of the Pyridine Group: Nucleophilic substitution reactions.
  • Resolution of Racemic Mixture: Separation techniques to isolate desired enantiomers.

Industrial production may utilize continuous flow reactors and green chemistry principles to optimize yield and minimize environmental impact.

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